ethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H15NO5S and its molecular weight is 357.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Novel chromone-pyrimidine coupled derivatives have been synthesized using an ionic liquid-promoted method. These compounds demonstrated significant in vitro antifungal and antibacterial activities. One compound, in particular, showed potent antibacterial activity due to the presence of a fluoro group on the chromone ring and a hydrazino group on the pyrimidine ring. Another derivative exhibited antifungal activity comparable to the standard drug miconazole. Molecular docking studies predicted the binding interactions with receptors, suggesting these compounds as potential oral drug candidates (Tiwari et al., 2018).
Fluorescence Properties
The synthesis of monastrol analogs conjugated with fluorescent coumarin scaffolds highlights the fluorescence applications of these derivatives. These compounds are fluorescent active, showing maximum absorption wavelengths in the UV or visible region, suggesting their potential use in fluorescence-based applications (Al-Masoudi et al., 2015).
Molecular Docking and Toxicity Studies
Chromone-3-carboxamides have been explored for their potential in forming various derivatives through reactions with cyanothioacetamide. The derivatives formed have been examined for their molecular structures and potential biological activities, including docking studies to understand their interactions at the molecular level (Kornev et al., 2019).
Polymerization and Material Science Applications
The role of chain transfer agents in free radical polymerization kinetics has been studied, indicating the importance of these compounds in the synthesis and properties of polymers. This research provides insights into the application of thiophene derivatives in material science and polymer chemistry (Furuncuoglu et al., 2010).
Optical Properties and Covert Marking
The synthesis of 4H-thieno[3,2-c]chromene derivatives and their optical properties were explored, demonstrating their potential use as covert marking pigments. This study shows the application of these compounds in developing materials with specific optical characteristics for security and marking purposes (Ulyankin et al., 2021).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of complex biochemical reactions .
Result of Action
It is likely that the compound exerts its effects through a series of complex biochemical reactions .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .
Properties
IUPAC Name |
ethyl 3-methyl-5-[(4-oxochromene-2-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-3-23-18(22)16-10(2)8-15(25-16)19-17(21)14-9-12(20)11-6-4-5-7-13(11)24-14/h4-9H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLOUOBGEZLHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.